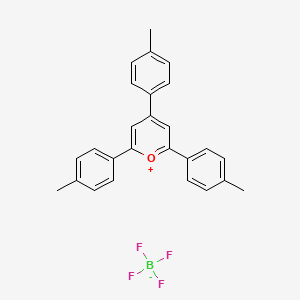

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

概要

説明

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a type of triarylpyrylium salt . It is used for scale-up or flow chemistry and provides convenient access to thiophenols from phenols . It can also catalyze visible light-initiated, living cationic polymerization of 4-methoxystyrene with methanol under metal-free conditions .

Synthesis Analysis

The synthesis of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt can be achieved by heating a mixture of acetophenone and benzaldehyde under nitrogen protection . The mixture is heated to 100°C for 2 hours. After cooling to room temperature, an appropriate amount of ether is added. The precipitate is filtered and washed with ether, and after drying, a yellow crystal is obtained with a yield of 65% .Molecular Structure Analysis

The empirical formula of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is C26H23BF4O . The molecular weight is 438.26 .Chemical Reactions Analysis

This compound is used for the functionalization of heterocyclic amines, activating them for nucleophilic substitution . The intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds .Physical And Chemical Properties Analysis

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a powder . It has a melting point of 298-303°C .科学的研究の応用

Photoinitiated Polymerization

The 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate salt has been utilized in metal-free, visible light-initiated, living cationic polymerization. This process, applied to 4-methoxystyrene, demonstrates controlled molecular weight and dispersity influenced by methanol concentration. Methanol possibly regulates the cation chain end propagation through reversible chain transfer, analogous to reversible addition-fragmentation chain transfer polymerization (Perkowski, You, & Nicewicz, 2015).

Cycloaddition Reactions

In a novel redox-neutral 1,3-dipolar cycloaddition, this salt acts as both a dipolarophile and a photosensitizer under visible light. The reaction with 2H-azirines produces tetrasubstituted pyrroles, showcasing wide substrate scope and complete regioselectivity. Key mechanistic insights involve single electron oxidation and coupling between radicals (Pokhriyal, Karki, Kant, & Rastogi, 2021).

Optical and Thermal Properties

This salt contributes to the synthesis of 2,4,6-tris(4-substituted phenyl)pyrylium tosylates with notable optical and thermal properties. These salts emit strong blue and green light in solution and exhibit fluorescence in solid state too. Their low melting transitions and excellent thermal stability make them suitable for applications requiring controlled thermal and optical behavior (Bhowmik et al., 2020).

Electrochemical Behavior

The electrochemical properties of the salt have been studied, revealing a reversible, one-electron reduction followed by dimerization of the pyranyl radical. This understanding contributes to the development of electrochemical applications, especially in environments where controlled redox reactions are crucial (Garrard & Thomas, 1983).

Applications in Polymer Synthesis

The synthesis of rigid-rod poly(pyridinium triflate)s using a bis[pyrylium tetrafluoromethanesulfonate] demonstrates the potential of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate salt in creating organo-soluble, thermally stable polymers. These polymers are useful in various industrial applications due to their high thermal and thermooxidative stability, along with their ability to be cast into thin films (Huang, Chuang, Cheng, & Harris, 2000).

Anion Exchange in Cationic Frameworks

The salt forms co-crystals that exhibit unique packing arrangements, enabling solid-state anion diffusion while resisting water dissolution. This property is particularly useful for developing materials for agricultural and nuclear waste remediation, as it can facilitate efficient anion exchange (Wiscons, Zeller, & Rowsell, 2016).

Synthesis of Functionalized Salts and Pharmaceuticals

Functionalized pyrylium salts synthesized from 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate have applications in pharmaceuticals. The ability to obtain salts with different functional groups expands the scope of compound synthesis for drug development and other chemical applications (Nagahora, Tokumaru, Ikaga, Hanada, Shioji, & Okuma, 2018).

Photophysical Behavior Studies

Investigating the luminescence behavior of 2,4,6-trisubstituted pyrylium compounds synthesized using this salt enhances the understanding of their intramolecular charge transfer. These studies are critical in the development of fluorescence indicators and sensors for various scientific and industrial applications (Chen, Wang, & Wu, 1995).

作用機序

- The compound’s biochemical pathways are not well-documented. However, it has been reported to catalyze reactions such as the O-aryl carbamothioate to S-aryl carbamothioate rearrangement at ambient temperatures .

Biochemical Pathways

Its versatility in photocatalysis and organic synthesis makes it an intriguing compound for future studies . 🌟

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOXOWBZXLPNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)

![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)